
N-Tetradecyloctadecanamide
Vue d'ensemble
Description
N-Tetradecyloctadecanamide, also known as N,N-dimethyl-N-tetradecyl-1-octadecanamide, is a long-chain amide compound that has gained attention in the scientific community due to its potential use in various fields. This compound is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-Tetradecyloctadecanamide has been studied for its potential use in various scientific fields, including biomedical research, agriculture, and cosmetics. In biomedical research, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to pests and diseases. In cosmetics, this compound has been shown to have moisturizing and anti-aging properties, making it a potential ingredient in skincare products.
Mécanisme D'action
Mode of Action
The mode of action of N-Tetradecyloctadecanamide is currently unknown . It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Action Environment
The action of this compound could be influenced by various environmental factors These could include the presence of other molecules, pH, temperature, and other conditions that could affect the compound’s stability, efficacy, and action
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-tetradecyloctadecanamide in lab experiments is its easy synthesis method, which allows for large-scale production. This compound is also stable and has a long shelf life, making it a convenient reagent for various experiments. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound have been shown to be cytotoxic in some cell lines. Therefore, careful consideration should be taken when using this compound in experiments, and appropriate safety measures should be implemented.
Orientations Futures
There are various future directions for the study of N-tetradecyloctadecanamide. One potential direction is the further exploration of its anti-inflammatory and antioxidant properties in the treatment of various diseases. Another potential direction is the study of its effects on the endocannabinoid system and its potential use in the treatment of various neurological disorders. Additionally, further studies can be conducted to explore the potential use of this compound in agriculture and cosmetics.
Conclusion
In conclusion, this compound is a long-chain amide compound that has gained attention in the scientific community for its potential use in various fields. This compound is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects. While there are limitations to its use in lab experiments, the potential applications of this compound make it a promising compound for future research.
Propriétés
IUPAC Name |
N-tetradecyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(34)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKTQHRBVRUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



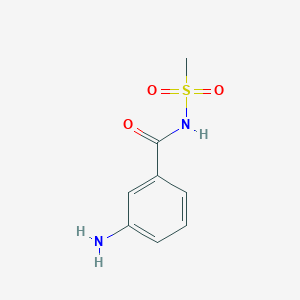
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)


![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
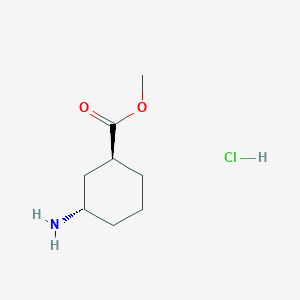
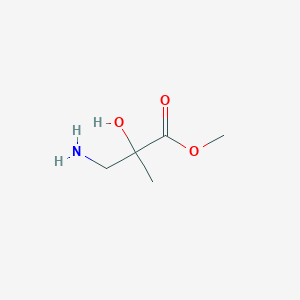
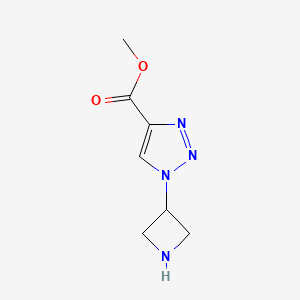


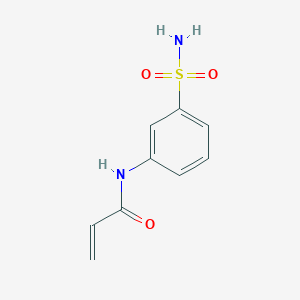
![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)